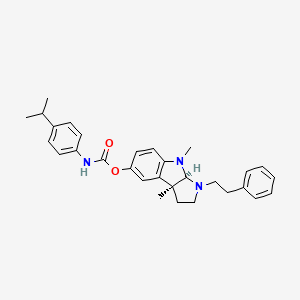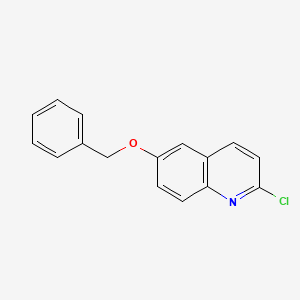
6-(Benzyloxy)-2-Chlorchinolin
Übersicht
Beschreibung
6-(Benzyloxy)-2-chloroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a benzyloxy group at the 6-position and a chlorine atom at the 2-position of the quinoline ring imparts unique chemical properties to this compound.
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)-2-chloroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biological studies to understand the interaction of quinoline derivatives with biological targets.
Medicine: Quinoline derivatives, including 6-(Benzyloxy)-2-chloroquinoline, are investigated for their potential therapeutic properties, such as antimalarial, antibacterial, and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Similar compounds such as o6- ®-roscovitine have been found to interact with pyridoxal kinase
Mode of Action
For instance, some quinoline derivatives are known to inhibit protein synthesis by binding to the bacterial ribosome .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, including those involved in protein synthesis
Pharmacokinetics
A study on a similar compound, 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine, reported a mean plasma half-life of 38 minutes, indicating rapid elimination
Result of Action
Based on the known effects of similar compounds, it may inhibit protein synthesis, leading to cellular dysfunction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets.
Biochemische Analyse
Biochemical Properties
6-(Benzyloxy)-2-chloroquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 6-(Benzyloxy)-2-chloroquinoline and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, 6-(Benzyloxy)-2-chloroquinoline has been found to bind to certain proteins, such as albumin, which can affect its distribution and bioavailability in biological systems .
Cellular Effects
The effects of 6-(Benzyloxy)-2-chloroquinoline on cellular processes are diverse and depend on the cell type and the concentration of the compound. In cancer cells, 6-(Benzyloxy)-2-chloroquinoline has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, 6-(Benzyloxy)-2-chloroquinoline can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 6-(Benzyloxy)-2-chloroquinoline exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, 6-(Benzyloxy)-2-chloroquinoline can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors or interacting with intracellular signaling molecules . These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability.
Temporal Effects in Laboratory Settings
The effects of 6-(Benzyloxy)-2-chloroquinoline can change over time in laboratory settings, depending on factors such as stability, degradation, and exposure duration. In vitro studies have shown that 6-(Benzyloxy)-2-chloroquinoline is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as increased oxidative stress and mitochondrial dysfunction . In vivo studies have demonstrated that the long-term administration of 6-(Benzyloxy)-2-chloroquinoline can result in persistent alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 6-(Benzyloxy)-2-chloroquinoline in animal models vary with different dosages. At low doses, the compound has been shown to exhibit minimal toxicity and can effectively modulate specific biochemical pathways . At higher doses, 6-(Benzyloxy)-2-chloroquinoline can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in these organs . Threshold effects have also been observed, where a certain concentration of the compound is required to elicit a significant biological response .
Metabolic Pathways
6-(Benzyloxy)-2-chloroquinoline is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . The metabolism of 6-(Benzyloxy)-2-chloroquinoline can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules and affect metabolic flux . Additionally, this compound can influence the levels of specific metabolites by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 6-(Benzyloxy)-2-chloroquinoline within cells and tissues are mediated by various transporters and binding proteins. For example, the compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in the efflux of xenobiotics . Additionally, 6-(Benzyloxy)-2-chloroquinoline can bind to plasma proteins such as albumin, which affects its distribution and bioavailability in the body . The localization and accumulation of the compound in specific tissues can influence its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 6-(Benzyloxy)-2-chloroquinoline is an important factor in determining its activity and function. This compound has been found to localize in various cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum . The targeting of 6-(Benzyloxy)-2-chloroquinoline to specific organelles can be mediated by post-translational modifications or the presence of targeting signals . The subcellular localization of the compound can affect its interactions with biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-chloroquinoline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloroquinoline.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 6-position of the quinoline ring through a nucleophilic substitution reaction. This can be achieved by reacting 2-chloroquinoline with benzyl alcohol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for 6-(Benzyloxy)-2-chloroquinoline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzyloxy)-2-chloroquinoline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The chlorine atom at the 2-position can be reduced to form a hydrogen-substituted quinoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 2-Hydroxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Benzyloxy)quinoline: Lacks the chlorine atom at the 2-position.
2-Chloroquinoline: Lacks the benzyloxy group at the 6-position.
6-Methoxy-2-chloroquinoline: Contains a methoxy group instead of a benzyloxy group at the 6-position.
Uniqueness
6-(Benzyloxy)-2-chloroquinoline is unique due to the presence of both the benzyloxy group and the chlorine atom, which impart distinct chemical and biological properties. This combination allows for specific interactions with biological targets and can lead to unique therapeutic effects compared to other quinoline derivatives.
Eigenschaften
IUPAC Name |
2-chloro-6-phenylmethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-16-9-6-13-10-14(7-8-15(13)18-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCJPIBUDBOUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459182 | |
| Record name | 6-(benzyloxy)-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623144-17-2 | |
| Record name | 6-(benzyloxy)-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[2-[8-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-cyclohexyl-4-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]acetyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1244743.png)

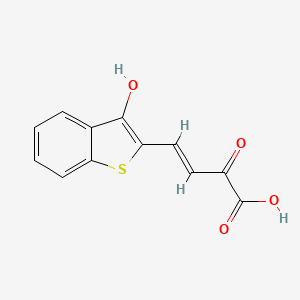
![[(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B1244750.png)
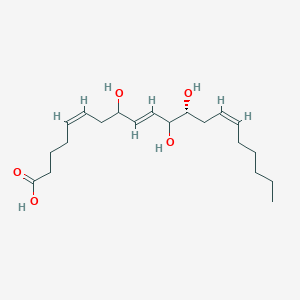

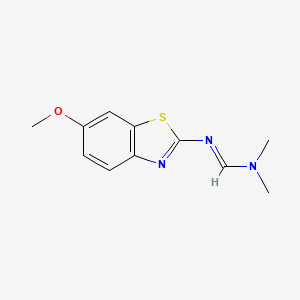
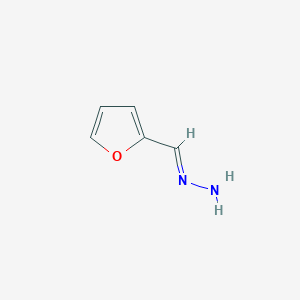
![3-[(2E)-2-[[3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B1244759.png)
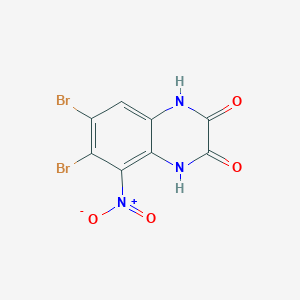

![5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione](/img/structure/B1244763.png)
